N-[4-(1H-tetrazol-1-yl)phenyl]pyridine-4-carboxamide
Description
Properties
IUPAC Name |
N-[4-(tetrazol-1-yl)phenyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N6O/c20-13(10-5-7-14-8-6-10)16-11-1-3-12(4-2-11)19-9-15-17-18-19/h1-9H,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDHWNTAYTBRLCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC=NC=C2)N3C=NN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-(1H-tetrazol-1-yl)phenyl]pyridine-4-carboxamide can be approached through various synthetic routes. One common method involves the use of triethyl orthoformate and sodium azide, which react to form the tetrazole ring . Another approach involves the cycloaddition of nitriles with azides under microwave irradiation . Industrial production methods often focus on optimizing reaction conditions to achieve high yields and purity, using eco-friendly solvents and moderate conditions .
Chemical Reactions Analysis
N-[4-(1H-tetrazol-1-yl)phenyl]pyridine-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizers, reducing agents, and acidic materials . For example, the tetrazole ring can react with acidic chlorides and anhydrides to form new compounds . Major products formed from these reactions include substituted tetrazoles and other heterocyclic compounds .
Scientific Research Applications
Medicinal Applications
1. Antimicrobial Activity
N-[4-(1H-tetrazol-1-yl)phenyl]pyridine-4-carboxamide has demonstrated notable antimicrobial properties. Research indicates that derivatives of tetrazoles exhibit varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria. For instance, compounds structurally related to this compound have shown minimal inhibitory concentration (MIC) values ranging from 23.40 to 46.87 μg/L against resistant strains of Staphylococcus aureus and Escherichia coli .
2. Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects using the carrageenan-induced paw edema model in rats. Certain tetrazole derivatives have shown comparable efficacy to standard anti-inflammatory drugs like diclofenac sodium, indicating potential for development as anti-inflammatory agents .
3. Anticancer Activity
In vitro studies have revealed that this compound and its derivatives can induce apoptosis in various cancer cell lines. For example, a study reported significant cytotoxic effects against epidermoid carcinoma (A431) and colon cancer (HCT116), with IC50 values indicating promising therapeutic potential .
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against C. glabrata | |
| Anti-inflammatory | Reduces edema in animal models | |
| Anticancer | Induces apoptosis in cancer cells |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have provided insights into how modifications to the tetrazole or pyridine moieties influence biological activity. The following table summarizes findings related to structural modifications:
| Compound Structure | Activity Level | Remarks |
|---|---|---|
| This compound | Moderate | Potential for further optimization |
| Similar tetrazole derivatives | High | Effective against resistant strains |
Case Studies
Antifungal Activity: A study evaluated the antifungal efficacy of several tetrazole derivatives against Candida species, revealing significant inhibition rates against resistant strains such as Candida glabrata and Candida krusei. This highlights the potential of this compound in treating fungal infections .
Cancer Cell Line Studies: In vitro investigations involving human cancer cell lines demonstrated that compounds with a tetrazole moiety exhibited cytotoxic effects attributed to reactive oxygen species (ROS) induction and subsequent apoptosis .
Mechanism of Action
The mechanism of action of N-[4-(1H-tetrazol-1-yl)phenyl]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, tetrazole derivatives can inhibit the synthesis of bacterial cell walls by reacting with penicillin-binding proteins, leading to cell lysis . Additionally, tetrazoles can act as inhibitors of cytochrome P450 enzymes, which are involved in the metabolism of various drugs and toxins .
Comparison with Similar Compounds
N-[4-(1-Adamantyl)phenyl]pyridine-4-carboxamide ()
- Structure : Replaces the tetrazole with a bulky adamantyl group.
- Molecular Formula : C₂₂H₂₅ClN₂O.
- Steric hindrance from adamantyl may limit binding to flat enzymatic pockets compared to the planar tetrazole .
Thiopyrano-Pyrimidin-Morpholino Derivatives ()
- Examples: Compounds 14d–14g feature a pyridine-4-carboxamide linked to a thiopyrano[4,3-d]pyrimidin-morpholino scaffold.
- Molecular Weights : ~550–600 g/mol (vs. 253.27 g/mol for the target compound).
- Bioactivity: These derivatives show PI3Kα inhibition (IC₅₀ values comparable to GDC-0941 and PI103) and cytotoxicity against A549, PC-3, and MCF-7 cell lines. The morpholino group enhances solubility, while the thiopyrano-pyrimidin core increases structural complexity and target specificity .
Tetrazole-Containing Analogs
N-[4-(1H-Tetrazol-1-yl)phenyl]acetamide ()
- Structure : Simplifies the target compound by replacing pyridine with an acetyl group.
- Molecular Formula : C₉H₉N₅O.
- Lower molecular weight (203.2 g/mol) may correlate with reduced target affinity .
Pyrazolo[3,4-b]Pyridine Carboxamides
6-Isopropyl-3-methyl-1-(2-methyl-2-propanyl)-N-[4-(1H-tetrazol-1-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide ()
- Structure : Bicyclic pyrazolo-pyridine core with isopropyl and methyl substituents.
- Molecular Formula : C₂₂H₂₆N₈O.
- Higher molecular weight (418.5 g/mol) may affect pharmacokinetics .
N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide ()
- Structure : Pyrazolo-pyridine core with ethyl, methyl, and phenyl substituents.
- Molecular Formula : C₂₁H₂₂N₆O.
- Key Differences :
Research Implications
- Tetrazole vs. Adamantyl/Morpholino: The tetrazole group offers hydrogen-bonding capacity, while adamantyl/morpholino groups prioritize lipophilicity or solubility, respectively.
- Pyridine vs. Pyrazolo-Pyridine : Bicyclic cores enhance structural diversity but may complicate synthesis and metabolic clearance.
- Bioactivity Gaps : The target compound’s pharmacological profile remains underexplored compared to its analogs, warranting further kinase inhibition or cytotoxicity assays .
Biological Activity
N-[4-(1H-tetrazol-1-yl)phenyl]pyridine-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Overview of the Compound
This compound features a tetrazole ring, which is known for its significant role in various pharmacological activities. Tetrazoles are often associated with anti-inflammatory, analgesic, antibacterial, and anticancer properties, making them valuable in drug design.
Pharmacological Activities
1. Antibacterial Activity
Research indicates that derivatives of tetrazole compounds exhibit substantial antibacterial properties. For instance, a study highlighted that certain (1H-tetrazol-1-yl)pyridine derivatives showed significant activity against Escherichia coli and Staphylococcus aureus . The compound this compound may share similar properties, suggesting potential use in treating bacterial infections.
2. Anti-inflammatory and Analgesic Effects
this compound has been evaluated for its anti-inflammatory and analgesic activities. In vivo studies demonstrated that certain derivatives exhibited significant pain relief comparable to standard analgesics like diclofenac sodium . The presence of the tetrazole moiety is believed to enhance these effects through modulation of inflammatory pathways.
3. Anticancer Properties
The anticancer potential of tetrazole derivatives has been explored extensively. For example, one study reported the cytotoxic effects of related tetrazole compounds against various cancer cell lines, including epidermoid carcinoma and colon cancer cells . The mechanism of action often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.
Structure-Activity Relationship (SAR)
The SAR analysis is crucial for understanding how modifications to the chemical structure of this compound can influence its biological activity. A comprehensive study synthesized 220 derivatives to explore their effects on transcriptional activities related to cardiac genes . Key findings include:
- Aromatic Substituents: The presence of specific aromatic groups can significantly enhance or diminish biological activity.
- Functional Groups: Variations in functional groups attached to the pyridine or tetrazole rings can lead to changes in potency against targeted biological pathways.
Case Studies
Several case studies have investigated the biological activity of similar compounds:
Q & A
Q. What are the common synthetic routes for preparing N-[4-(1H-tetrazol-1-yl)phenyl]pyridine-4-carboxamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, starting with the preparation of tetrazole and pyridine intermediates. A key step is the coupling of 4-aminophenyltetrazole with pyridine-4-carboxylic acid derivatives using coupling agents like EDC/HOBt or DCC. Reaction optimization includes solvent selection (e.g., DMF or THF), temperature control (60–80°C), and catalytic bases (e.g., triethylamine). For scale-up, continuous flow synthesis can improve yield and efficiency .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
- NMR spectroscopy : and NMR identify proton environments and carbon frameworks, with tetrazole protons appearing at δ 8.5–9.5 ppm and pyridine signals at δ 7.5–8.5 ppm.
- HPLC : Ensures purity (>98%) using reverse-phase C18 columns with acetonitrile/water gradients.
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 293.11) .
Q. How can researchers assess the biological activity of this compound in preliminary studies?
Initial screening involves:
- Enzyme inhibition assays : Testing against targets like DNA gyrase (for antimicrobial activity) or succinate dehydrogenase (SDH) using spectrophotometric methods to measure IC values .
- Antimicrobial testing : Agar diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., Klebsiella pneumoniae) .
Advanced Research Questions
Q. How can contradictory data in biological activity studies (e.g., varying IC50_{50}50 values) be resolved?
Discrepancies may arise from assay conditions (pH, temperature) or structural modifications (e.g., substituent effects on tetrazole or pyridine rings). Address by:
- Standardizing protocols (e.g., fixed enzyme concentrations).
- Performing structure-activity relationship (SAR) studies using analogs with systematic substitutions .
Q. What computational strategies are effective for predicting binding modes and optimizing interactions with biological targets?
- Molecular docking : Tools like AutoDock Vina model interactions with targets (e.g., SDH or bacterial enzymes). For example, tetrazole rings may form π-π interactions with Arg59 in Klebsiella pneumoniae proteins (PDB: 7BYE) .
- 3D-QSAR : Combines molecular alignment and statistical analysis to correlate structural features (e.g., electron-withdrawing groups on pyridine) with antifungal activity .
Q. How can the pharmacokinetic profile of this compound be improved for therapeutic applications?
- Solubility enhancement : Co-crystallization with cyclodextrins or formulation with surfactants.
- Stability studies : Assess degradation under acidic/alkaline conditions (e.g., pH 1–10) via HPLC monitoring.
- Metabolic resistance : Introduce fluorine substituents to reduce cytochrome P450-mediated oxidation .
Q. What strategies mitigate chemical instability of the tetrazole moiety during storage or reactions?
- Storage : Under inert atmosphere (N) at −20°C to prevent moisture-induced decomposition.
- Reaction design : Avoid strong acids/bases; use mild conditions (e.g., room temperature coupling) to preserve tetrazole integrity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
